molecular formula C14H13FN2O2 B1644672 N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide CAS No. 953716-39-7

N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B1644672
CAS No.: 953716-39-7
M. Wt: 260.26 g/mol
InChI Key: OEYBILZPMMEAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide” is a complex organic compound. It contains an amine group (-NH2), a fluorine atom, and a phenoxyacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reactants present. The amine and fluorine groups could potentially participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Metabolism and Toxicity Studies

Research on compounds similar to "N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide" includes studies on acetaminophen (N-acetyl-p-aminophenol), a well-known analgesic and antipyretic. A study by David et al. (2020) revisited acetaminophen metabolism using non-targeted analyses, highlighting the importance of understanding the metabolic pathways and potential underestimation of acetaminophen use in human biomonitoring methods (David et al., 2020).

Environmental Health

Research on environmental contaminants includes studies on nonylphenol (NP) and bisphenol A (BPA), which are known for their endocrine-disrupting activities. A study by Guenther et al. (2002) reported on the ubiquity of nonylphenols in food, indicating widespread exposure to these compounds and potential health risks (Guenther et al., 2002).

Potential Therapeutic Effects

Retinoids, compounds related to vitamin A, have been studied for their potential anticancer properties. A study by Villa et al. (1993) explored the immunoenhancing effect of N-(4-hydroxyphenyl) retinamide (4-HPR) on natural killer (NK) cell activity in women, suggesting potential therapeutic applications in cancer prevention and treatment (Villa et al., 1993).

Human Exposure and Health Risk Assessment

Frederiksen et al. (2014) provided an overview of Danish data on human urinary excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, between 2006 and 2012. This study highlights the importance of biomonitoring for assessing human exposure to environmental contaminants and their potential health risks (Frederiksen et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with handling and using “N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide” would be determined based on its physical and chemical properties, as well as its biological activity. Proper safety data sheets would provide this information .

Future Directions

The future directions for research on “N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide” would likely depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYBILZPMMEAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.